2-Aminobenzene-1-sulfonothioic O-acid
Description
2-Aminobenzene-1-sulfonothioic O-acid is a sulfonothioic acid derivative characterized by an ortho-substituted amino group (-NH₂) on the benzene ring and a sulfonothioic acid (-S(O)OH) functional group. Based on analogous data, its predicted molecular formula is C₆H₇NO₂S₂, with a molecular weight of approximately 189.26 g/mol. Key predicted properties include:
- Density: ~1.298 g/cm³
- Boiling Point: ~300°C (decomposition likely at higher temperatures)
- Acidity (pKa): ~1.65 .
The sulfonothioic acid group (-S(O)OH) distinguishes it from conventional sulfonic acids (-SO₃H), as the substitution of oxygen with sulfur in the sulfonyl group alters electronic and steric properties, influencing reactivity and solubility.
Properties
CAS No. |
61146-70-1 |
|---|---|
Molecular Formula |
C6H7NO2S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-hydroxysulfonothioylaniline |
InChI |
InChI=1S/C6H7NO2S2/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) |
InChI Key |
XMEYYWNEDBGCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzene-1-sulfonothioic O-acid typically involves the sulfonation of aniline. Aniline is treated with sulfuric acid to introduce the sulfonic acid group, resulting in the formation of this compound . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of aniline to a reactor containing sulfuric acid under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-Aminobenzene-1-sulfonothioic O-acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound plays a role in microbial metabolism and benzoate degradation.
Industry: It is used in the production of dyes and pigments due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Aminobenzene-1-sulfonothioic O-acid involves its interaction with various molecular targets and pathways. In biological systems, it promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . This property is attributed to its ability to form robust 11-membered-ring hydrogen-bonding . Additionally, the compound affects cardiac tension by interacting with specific receptors and ion channels in cardiac tissues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 2-aminobenzene-1-sulfonothioic O-acid with key analogs:
Key Observations:
- Sulfonic vs. Sulfonothioic Groups: The replacement of a sulfonic acid (-SO₃H) group in o-aminobenzenesulfonic acid with a sulfonothioic (-S(O)OH) group reduces acidity (pKa ~1.65 vs. sulfonic acids, which typically have pKa < 1) due to sulfur’s lower electronegativity .
- Phosphonothioic Analogs: Methylphosphonothioic O,O-acid (CAS 5994-73-0) shares the thioic acid (-S(O)OH) motif but differs in backbone structure (phosphorus vs. benzene), leading to distinct applications in agrochemicals or nerve agents .
Physicochemical Properties
Thermal Stability:
- This compound: Likely decomposes above 300°C, similar to 4-methylbenzenesulfonothioic O-acid .
- o-Aminobenzenesulfonic acid: Stable up to >300°C (melting point) but may decompose upon further heating .
Solubility and Reactivity:
- Sulfonothioic acids generally exhibit lower water solubility than sulfonic acids due to reduced polarity. However, the ortho-amino group may enhance solubility in polar aprotic solvents via intermolecular hydrogen bonding.
- The thioic group (-S(O)OH) is more nucleophilic than -SO₃H, making sulfonothioic acids prone to reactions with electrophiles (e.g., alkylation or acylation) .
Research Findings and Gaps
- Acidity Measurements: Experimental validation of the predicted pKa (~1.65) for this compound is needed to confirm computational models .
- Thermal Decomposition : Further studies on its stability under industrial conditions (e.g., high-temperature reactions) are critical for application scaling.
- Comparative Reactivity: Limited data exist on the reactivity of sulfonothioic acids versus phosphonothioic acids, warranting cross-disciplinary studies .
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